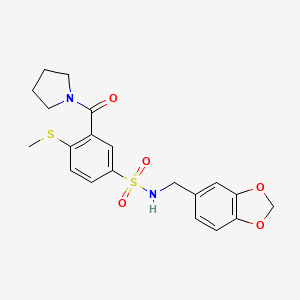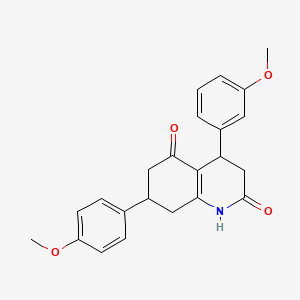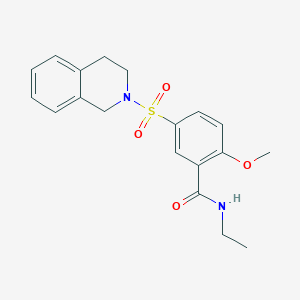
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(tetrahydro-2-furanylmethyl)urea
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(tetrahydro-2-furanylmethyl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly known as DBU-TFMU and belongs to the class of urea derivatives. DBU-TFMU has shown promising results in various research studies, and its unique properties make it a valuable tool for researchers in different fields.
Mechanism of Action
The mechanism of action of DBU-TFMU is not fully understood, but it is believed to act as a base catalyst in organic reactions. DBU-TFMU has a high basicity and can abstract protons from acidic functional groups, thereby increasing the reactivity of the substrate. In metal-catalyzed reactions, DBU-TFMU acts as a chelating agent and stabilizes the intermediate species, leading to enhanced reactivity.
Biochemical and Physiological Effects:
DBU-TFMU has not been extensively studied for its biochemical and physiological effects. However, it has been reported to be non-toxic and non-carcinogenic, making it a safe chemical compound for use in scientific research.
Advantages and Limitations for Lab Experiments
DBU-TFMU has several advantages as a catalyst in organic reactions. It has a high basicity, which makes it a strong base catalyst and enhances the reactivity of the substrate. Additionally, DBU-TFMU is a relatively inexpensive and readily available chemical compound, making it a popular choice among researchers. However, DBU-TFMU has some limitations, such as its low solubility in water and its sensitivity to air and moisture.
Future Directions
There are several future directions for research on DBU-TFMU. One potential area of research is the development of new synthetic methodologies using DBU-TFMU as a catalyst. Additionally, DBU-TFMU can be used in the synthesis of novel bioactive compounds with potential therapeutic applications. Another area of research is the study of the mechanism of action of DBU-TFMU in metal-catalyzed reactions, which could lead to the development of new metal-based catalysts with enhanced reactivity.
Conclusion:
In conclusion, DBU-TFMU is a valuable chemical compound with potential applications in scientific research. Its unique properties make it a useful tool in organic synthesis and metal-catalyzed reactions. DBU-TFMU has several advantages as a catalyst, but also has some limitations. Future research on DBU-TFMU could lead to the development of new synthetic methodologies and novel bioactive compounds.
Scientific Research Applications
DBU-TFMU has been extensively studied for its potential applications in scientific research. It is commonly used as a catalyst in various organic reactions such as the synthesis of heterocyclic compounds, peptide bond formation, and carbon-carbon bond formation. DBU-TFMU has also been used as a ligand in metal-catalyzed reactions, where it acts as a chelating agent and enhances the reactivity of the metal catalyst. Additionally, DBU-TFMU has been used in the synthesis of bioactive compounds such as antifungal agents and anticancer drugs.
properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(oxolan-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c17-14(15-9-11-2-1-5-18-11)16-10-3-4-12-13(8-10)20-7-6-19-12/h3-4,8,11H,1-2,5-7,9H2,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNECRAWDEQRDJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-(2,2,2-trifluoroethoxy)-6-{[4-(trifluoromethoxy)phenyl]amino}-1,3,5-triazin-2-yl)amino]ethanol](/img/structure/B4693367.png)

![3,5-bis{[2-(ethylsulfonyl)ethyl]thio}-4-isothiazolecarbonitrile](/img/structure/B4693391.png)
![3-cyclopropyl-6-(3-methoxyphenyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4693407.png)



![2-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4693415.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B4693423.png)
![7-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(1-methyl-1H-pyrazol-4-yl)-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4693430.png)
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(tetrahydro-2-furanylmethyl)-2-furamide](/img/structure/B4693439.png)
![N~2~-(4-fluorophenyl)-N~1~-isopropyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4693456.png)
![N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide](/img/structure/B4693462.png)
![benzaldehyde O-{[8,9-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methyl}oxime](/img/structure/B4693464.png)